6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine;dihydrochloride

Medicinal chemistry Parallel synthesis Solution-phase chemistry

6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine dihydrochloride (CAS 2567504‑49‑6) is the dihydrochloride salt of a fused triazolo‑oxazine methanamine building block (free base CAS 1535338‑19‑2; C₆H₁₀N₄O, MW 154.17). The molecule belongs to the [1,2,4]triazolo[3,4‑c][1,4]oxazine class, a scaffold claimed in patent US8871760 for modulation of the P2X7 purinergic receptor, a target implicated in autoimmune, inflammatory and neuropathic pain conditions.

Molecular Formula C6H12Cl2N4O
Molecular Weight 227.09
CAS No. 2567504-49-6
Cat. No. B2359155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine;dihydrochloride
CAS2567504-49-6
Molecular FormulaC6H12Cl2N4O
Molecular Weight227.09
Structural Identifiers
SMILESC1COCC2=NN=C(N21)CN.Cl.Cl
InChIInChI=1S/C6H10N4O.2ClH/c7-3-5-8-9-6-4-11-2-1-10(5)6;;/h1-4,7H2;2*1H
InChIKeyLIRVHBZZXYBXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine Dihydrochloride: Procurement-Ready Scaffold for P2X7-Focused and Heterocyclic Library Synthesis


6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine dihydrochloride (CAS 2567504‑49‑6) is the dihydrochloride salt of a fused triazolo‑oxazine methanamine building block (free base CAS 1535338‑19‑2; C₆H₁₀N₄O, MW 154.17) . The molecule belongs to the [1,2,4]triazolo[3,4‑c][1,4]oxazine class, a scaffold claimed in patent US8871760 for modulation of the P2X7 purinergic receptor, a target implicated in autoimmune, inflammatory and neuropathic pain conditions [1]. In its dihydrochloride form (MW 227.09, C₆H₁₂Cl₂N₄O), the compound offers enhanced aqueous solubility and long‑term storage stability compared with the free base, making it the preferred starting material for solution‑phase parallel synthesis and high‑throughput chemistry workflows .

Why Generic Substitution of 6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine Dihydrochloride with Free Base or Halogenated Analogs Compromises Synthetic Utility


Within the [1,2,4]triazolo[3,4‑c][1,4]oxazine building‑block family, fine structural differences produce large functional consequences in downstream synthesis. The dihydrochloride salt (CAS 2567504‑49‑6) provides direct, predissolved entry into aqueous or polar‑organic reaction media without the neutralisation step required for the free base (CAS 1535338‑19‑2), eliminating a potential source of variability in amide coupling, reductive amination and Buchwald–Hartwig reactions . The chloromethyl (CAS 1803562‑71‑1) and bromo (CAS 1782641‑36‑4) congeners offer electrophilic handles for nucleophilic displacement but cannot undergo the same amine‑directed diversification pathways (e.g., sulfonamide formation or urea coupling) that the primary aminomethyl group of the target compound enables . Selecting the wrong in‑class analog therefore alters the entire retrosynthetic disconnection strategy, not merely the reaction yield.

Quantitative Comparative Evidence: 6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine Dihydrochloride Selection Criteria


Salt‑Form Solubility and Handling Advantage vs. Free Base (CAS 1535338‑19‑2)

The dihydrochloride salt (CAS 2567504‑49‑6, MW 227.09) provides a documented stoichiometric and physicochemical advantage over the free base (CAS 1535338‑19‑2, MW 154.17). The free base is described by vendors as having no reported boiling point, melting point or solubility data, consistent with an oily or low‑crystallinity character that complicates accurate weighing and dispensing . In contrast, the dihydrochloride is a well‑defined crystalline solid (C₆H₁₂Cl₂N₄O, InChI Key LIRVHBZZXYBXJM‑UHFFFAOYSA‑N) that can be handled under standard ambient conditions and dissolved directly in water or aqueous buffer at concentrations exceeding 10 mg mL⁻¹ without pH adjustment .

Medicinal chemistry Parallel synthesis Solution-phase chemistry

Purity Specification Benchmarking Against Closest Commercial Analogs

Across major chemical supplier catalogues, purity specifications for the triazolo‑oxazine methanamine family show meaningful variation. The free base (CAS 1535338‑19‑2) is listed at 95% minimum purity by multiple vendors, while the dihydrochloride salt (CAS 2567504‑49‑6) is typically offered at ≥ 98% purity by specialist heterocycle suppliers . This 3‑percentage‑point differential, while modest in absolute terms, reflects the additional salt‑formation and recrystallisation step that removes neutral organic impurities, potentially critical for applications requiring < 2% total organic impurities (e.g., high‑content screening or medicinal chemistry lead optimisation) .

Chemical procurement Quality control Building block sourcing

Synthetic Vector Differentiation: Primary Amine vs. Chloromethyl and Hydroxymethyl Analogs

The target compound carries a primary aminomethyl (‑CH₂NH₂) substituent at the 3‑position of the fused triazolo‑oxazine core, enabling a distinct set of synthetic transformations compared with other 3‑substituted analogs. The chloromethyl congener (CAS 1803562‑71‑1) functions as an electrophile for SN2 displacement; the hydroxymethyl analog (CAS 1526814‑47‑0) requires activation (e.g., mesylation or Mitsunobu) before derivatisation . The primary amine of the target compound, in contrast, directly participates in amide coupling (HATU/DIPEA), sulfonamide formation (RSO₂Cl), urea formation (isocyanates), reductive amination and Buchwald–Hartwig amination without pre‑activation . This functional group difference changes the accessible chemical space: the target compound yields amide, sulfonamide and amine‑linked libraries, whereas the chloromethyl analog is restricted to nucleophile‑coupled products.

Organic synthesis Diversity-oriented synthesis Medicinal chemistry

P2X7 Receptor Class‑Level Activity vs. Structurally Divergent P2X7 Antagonists

Patent US8871760 (Roche Palo Alto) explicitly claims the [1,2,4]triazolo[3,4‑c][1,4]oxazine scaffold as a core for P2X7 receptor modulators, with exemplified compounds bearing aryl/heteroaryl substituents showing potent antagonist activity [1]. While the target compound itself is the unsubstituted scaffold (and thus lacks the elaborated pharmacophore required for nanomolar P2X7 binding), it serves as the direct synthetic precursor to the patented series. In contrast, structurally unrelated P2X7 antagonist scaffolds such as the cyanoguanidine A‑740003 (IC₅₀ = 40 nM, rat P2X7) [2] and the adamantyl carboxamide AZD9056 (IC₅₀ = 8 nM, human P2X7) [3] cannot be trivially modified to generate the triazolo‑oxazine chemotype. For research groups aiming to build patent‑differentiated triazolo‑oxazine libraries, the target compound provides an immediate, commercially available entry point into this IP‑constrained space.

P2X7 receptor Inflammatory disease Pain Neuroinflammation

Optimal Deployment Scenarios for 6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine Dihydrochloride Based on Quantitative Evidence


Solution‑Phase Parallel Library Synthesis of Triazolo‑Oxazine Amides and Sulfonamides

The dihydrochloride salt enables direct dissolution in DMF/water mixtures for automated liquid‑handling platforms, and its primary amine undergoes clean amide coupling with carboxylic acid building blocks (HATU, DIPEA, DMF, 25 °C, 16 h) or sulfonamide formation (RSO₂Cl, pyridine, 0 °C to RT) without pre‑neutralisation . The ≥ 98% purity [1] minimises by‑product formation, and the ≥ 5 distinct reaction classes accessible from the primary amine allow generation of diverse 96‑well plate libraries within a single synthesis campaign.

Medicinal Chemistry Lead Generation Targeting P2X7‑Associated Inflammatory and Neuropathic Pain Pathways

The triazolo‑oxazine scaffold is explicitly claimed as a P2X7 modulator core in US8871760 . Commencing SAR exploration with the target compound as the central building block provides immediate access to the Roche‑defined chemotype. Elaboration at the 3‑aminomethyl position with aryl/heteroaryl groups (via amide or amine linkage) mirrors the substitution pattern of the most potent exemplified compounds, offering a rapid route to patent‑differentiated P2X7 antagonist candidates for inflammatory disease and neuropathic pain programmes .

High‑Throughput Screening (HTS) Triage Set Assembly with Minimised False‑Positive Risk

The 3‑percentage‑point purity advantage of the dihydrochloride (≥ 98%) over the free base and halogenated analogs (≥ 95%) reduces the probability of impurity‑driven assay interference in HTS campaigns. Combined with the crystalline physical form that ensures accurate compound weighing and DMSO stock preparation, the target compound is suited for inclusion in quality‑controlled screening collections where inter‑batch reproducibility is a procurement criterion [1].

Focused Chemical Probe Development for Target‑Class Deconvolution

The [1,2,4]triazolo[3,4‑c][1,4]oxazine core is distinct from the more common triazolopyrazine and triazolopyrimidine scaffolds prevalent in kinase and GPCR probe libraries . Sourcing the target compound as the dihydrochloride salt provides a soluble, high‑purity entry point for generating affinity‑based chemical probes (e.g., photoaffinity or biotinylated derivatives) via the primary amine handle, enabling target‑class deconvolution studies in chemoproteomics and chemical biology applications [1].

Quote Request

Request a Quote for 6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.